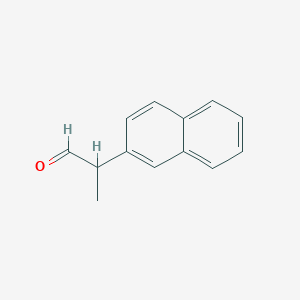

2-(Naphthalen-2-yl)propanal

Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Synthetic Methodology

Naphthalene and its derivatives are fundamental building blocks in organic synthesis. ijrpr.com The fused two-ring aromatic system is a common structural motif in molecules with significant biological and photophysical properties. nih.govchemistryviews.org Consequently, naphthalene derivatives are extensively used in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. ijrpr.comfirsthope.co.in Their applications span from anti-inflammatory and anticancer agents to the creation of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The synthesis of substituted naphthalenes is a mature yet continuously evolving field. chemistryviews.org While classical methods like Friedel-Crafts reactions and electrophilic substitution are employed, modern synthetic chemistry has introduced a host of more sophisticated and regioselective strategies. ijrpr.comfirsthope.co.in These include transition metal-catalyzed cross-coupling reactions, cycloadditions, and various types of annulation reactions that allow for precise control over the substitution pattern on the naphthalene core. nih.gov The development of efficient methods to access diversely functionalized naphthalenes remains a key objective, as it unlocks the potential to create novel molecules for a wide range of applications. chemistryviews.org

Overview of Alpha-Substituted Aldehydes in Chiral Synthesis

Alpha-substituted aldehydes are highly valuable intermediates in asymmetric synthesis. organicchemistry.eu The presence of a stereocenter adjacent to the aldehyde group makes them key precursors for the construction of complex chiral molecules, including natural products and pharmaceuticals. acs.orgacs.org However, the acidity of the α-proton presents a significant challenge, as it can lead to easy racemization under both acidic and basic conditions, diminishing the enantiomeric purity of the compound. organicchemistry.eu

To address this, significant research has been dedicated to developing methods for the stereoselective synthesis and reaction of α-chiral aldehydes. organicchemistry.eu Strategies include the use of chiral auxiliaries, organocatalysis, and transition-metal catalysis to control the stereochemical outcome of reactions. rsc.orgrsc.org For instance, α-amino aldehydes, derived from the natural chiral pool of amino acids, have been successfully employed in rhodium-catalyzed hydroacylation reactions to produce valuable chiral α-amino ketones with high stereospecificity. acs.org The ability to generate and utilize these sensitive chiral building blocks without loss of stereochemical integrity is crucial for the efficient synthesis of enantiomerically pure target molecules like the natural product sphingosine. acs.orgacs.org

Research Trajectory and Unaddressed Challenges Pertaining to 2-(Naphthalen-2-yl)propanal

Research specifically addressing this compound has highlighted its role in both targeted synthesis and as an environmental transformation product. The compound's reactivity is characteristic of both aldehydes and aromatic systems.

Table 2: Key Reactions of this compound

| Reaction Type | Reagents (Example) | Product |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 2-(Naphthalen-2-yl)propanoic acid |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 2-(Naphthalen-2-yl)propanol |

| Hydroformylation | CO/H₂, Rh-catalyst | This compound |

Data sourced from general chemical principles and a specific hydroformylation study. mdpi.com

A notable application of this compound is in materials science, where it has been used as a precursor for synthesizing derivatives of 9,10-di(naphthalen-2-yl)anthracene (B47626) (ADN). These ADN materials are investigated for their use as blue fluorescent emitters in OLEDs. smolecule.com

A significant area of research emerged from environmental and toxicological studies. It has been identified as a primary by-product during the photocatalytic degradation of naproxen (B1676952), a widely used nonsteroidal anti-inflammatory drug. This discovery is of particular concern as the structure of this compound carries a structural alert for potential genotoxic carcinogenicity. One study noted that this by-product was persistent but could be degraded under specific photocatalytic conditions.

Unaddressed challenges include the development of robust, scalable, and enantioselective syntheses of this compound. Accessing the (R) or (S) enantiomer in high purity would be essential for its potential use in chiral synthesis or as a pharmaceutical intermediate. Furthermore, a comprehensive understanding of its metabolic pathways, biological activity, and full toxicological profile is currently lacking and represents a critical gap in the literature.

Scope and Objectives of Academic Inquiry

The current body of research on this compound provides a foundation for several avenues of future academic inquiry. The primary objectives should be a deeper exploration of its synthesis, reactivity, and applications, with a particular focus on areas of societal and technological importance.

A key objective is the development of efficient and stereoselective synthetic routes. This would not only provide access to enantiopure material for further study but also contribute to the broader field of asymmetric catalysis. Investigating its utility as a building block in the total synthesis of complex molecules or in the development of new functional materials beyond OLEDs is another important goal.

Crucially, further investigation into its environmental fate and toxicology is required. Understanding the mechanisms of its formation from common pollutants like naproxen and its subsequent interactions with biological systems is vital for assessing potential environmental and health risks. Elucidating its mechanism of potential genotoxicity would be a particularly impactful area of research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNMZHAZYDYGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl Propanal

Retrosynthetic Analysis of the 2-(Naphthalen-2-yl)propanal Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds (disconnections) that correspond to reliable chemical reactions, performed in reverse.

Disconnection Strategies Employing Aldehyde Functionality

The structure of this compound offers several logical points for disconnection. The primary focus is on the bonds adjacent to the aldehyde functional group, which is a versatile handle for various synthetic transformations.

α-Aryl Disconnection (Cα-Aryl Bond): A primary disconnection strategy involves cleaving the bond between the naphthalene (B1677914) ring and the alpha-carbon of the propanal moiety. This leads to a naphthalene-based nucleophile (or its synthetic equivalent) and a propanal electrophile. This approach is common for α-aryl aldehydes and ketones.

Aldol-Type Disconnection (Cα-Cβ Bond): Another powerful strategy is the retro-aldol disconnection, which breaks the carbon-carbon bond alpha to the carbonyl group. youtube.com This deconstruction leads to a two-carbon aldehyde synthon and a one-carbon synthon, which could be derived from formaldehyde and a naphthalene-based organometallic reagent.

| Disconnection Approach | Bond Cleaved | Resulting Synthons | Potential Starting Materials |

| α-Aryl Disconnection | Cα-Aryl | Naphthyl anion, Propanal cation | 2-Bromonaphthalene, Propanal derivatives |

| Aldol-Type Disconnection | Cα-Cβ | Naphthylacetylide, Formaldehyde | 2-Naphthylacetaldehyde, Formaldehyde |

| Hydroformylation | C=C bond | 2-Vinylnaphthalene, Syngas (CO/H₂) | 2-Vinylnaphthalene |

Interactive Data Table: Key disconnection strategies for this compound.

Considerations for Chiral Center Introduction at the Alpha-Position

The alpha-carbon of this compound is a stereocenter. The introduction of chirality at this position is a crucial consideration in modern organic synthesis. Retrosynthetic analysis must, therefore, account for strategies that can establish this stereocenter with high enantioselectivity.

Key strategies include:

Asymmetric Alkylation: Utilizing a chiral auxiliary attached to a naphthalene acetic acid derivative, followed by alkylation and subsequent transformation to the aldehyde.

Catalytic Asymmetric Arylation: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, to couple a naphthalene derivative with a propanal enolate equivalent. nih.gov

Asymmetric Hydrogenation: Hydrogenation of a corresponding α,β-unsaturated aldehyde precursor using a chiral catalyst to selectively form one enantiomer.

Classical and Established Synthetic Routes to this compound

While specific literature on the synthesis of this compound is not abundant, its preparation can be inferred from classical organic reactions applied to naphthalene and related substrates.

One of the most established methods for introducing acyl groups to aromatic rings is the Friedel-Crafts acylation . sigmaaldrich.com This reaction involves the treatment of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. byjus.com For naphthalene, acylation can occur at either the α (C1) or β (C2) position, with the product ratio being highly dependent on the reaction conditions. stackexchange.com

A plausible two-step route to this compound via Friedel-Crafts acylation would be:

Acylation: Reaction of naphthalene with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).

Oxidation/Reduction Sequence: The resulting ketone, 2-propionylnaphthalene, can then be converted to the aldehyde. This is non-trivial; a common method involves reduction of the ketone to the corresponding alcohol, followed by controlled oxidation to the aldehyde.

Another classical approach involves the hydroformylation (or oxo process) of 2-vinylnaphthalene. This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene. wikipedia.org

Mechanistic Investigations of Reported Preparations

Friedel-Crafts Acylation Mechanism: The mechanism of the Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion from the reaction of propanoyl chloride with the Lewis acid catalyst (e.g., AlCl₃). byjus.com This acylium ion then attacks the electron-rich naphthalene ring in an electrophilic aromatic substitution reaction. The regioselectivity (α vs. β substitution) is influenced by factors such as the solvent and temperature. stackexchange.comresearchgate.net In polar solvents like nitrobenzene, the more thermodynamically stable β-substituted product is favored. stackexchange.com The reaction proceeds through a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity and yield the ketone product. rsc.org

Hydroformylation Mechanism: The hydroformylation reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium. organicreactions.org The catalytic cycle typically involves:

Coordination of the alkene (2-vinylnaphthalene) to the metal center.

Migratory insertion of the alkene into a metal-hydride bond.

Coordination of carbon monoxide.

Migratory insertion of CO to form an acyl-metal complex.

Oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst. wikipedia.org

Optimizations of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control of reaction parameters to maximize the yield of the desired isomer and minimize side reactions.

For Friedel-Crafts Acylation:

Solvent Choice: As noted, the choice of solvent is critical for directing the acylation to the 2-position of naphthalene. Non-polar solvents like carbon disulfide tend to favor the kinetically controlled α-product, whereas polar solvents like nitrobenzene or 1,2-dichloroethane favor the thermodynamically more stable β-product. stackexchange.comrsc.org

Catalyst: While AlCl₃ is traditional, other Lewis acids can be employed to modulate reactivity and selectivity.

Temperature: Higher temperatures can promote the rearrangement of the kinetic α-product to the thermodynamic β-product.

For Hydroformylation:

Catalyst System: Rhodium-based catalysts are generally more active and operate under milder conditions (lower temperature and pressure) than cobalt catalysts. organicreactions.org

Ligands: The choice of phosphine ligands on the metal catalyst is crucial for controlling regioselectivity (linear vs. branched aldehyde). Bulky ligands often favor the formation of the linear aldehyde. mt.com

Pressure and Temperature: These parameters significantly affect the reaction rate and selectivity. Optimization is necessary to achieve high conversion and selectivity for the desired branched aldehyde in the case of 2-vinylnaphthalene. rsc.org

| Method | Key Optimization Parameters | Typical Conditions | Expected Outcome |

| Friedel-Crafts Acylation | Solvent, Temperature, Catalyst | Naphthalene, Propanoyl Chloride, AlCl₃ in Nitrobenzene | Preferential formation of 2-propionylnaphthalene |

| Hydroformylation | Catalyst (Rh vs. Co), Ligands, Pressure, Temperature | 2-Vinylnaphthalene, CO/H₂, Rh catalyst with phosphine ligands | Formation of this compound and 3-(naphthalen-2-yl)propanal |

Interactive Data Table: Optimization parameters for classical syntheses.

Asymmetric and Stereoselective Synthesis of this compound

The development of synthetic methods that can produce enantiomerically pure this compound is of high importance. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Several modern strategies are applicable:

Palladium-Catalyzed Asymmetric α-Arylation: This method involves the coupling of an aryl halide (like 2-bromonaphthalene) with an aldehyde enolate. The use of a palladium catalyst with a chiral phosphine ligand, such as BINAP, can induce high enantioselectivity. nih.gov This approach has been successfully applied to the intramolecular α-arylation of aldehydes, demonstrating its potential for creating chiral centers. semanticscholar.org

Organocatalytic Asymmetric α-Arylation: Chiral secondary amines can catalyze the α-arylation of aldehydes through the formation of a chiral enamine intermediate. This methodology provides a metal-free alternative for constructing the Cα-aryl bond enantioselectively.

Asymmetric Hydroformylation: The hydroformylation of 2-vinylnaphthalene using a rhodium catalyst complexed with a chiral diphosphine ligand can, in principle, yield chiral this compound. The enantioselectivity of this process is highly dependent on the design of the chiral ligand.

Recent advances in asymmetric catalysis have provided a diverse toolkit for the synthesis of chiral α-aryl carbonyl compounds. nih.gov These methods often offer high yields and excellent enantioselectivities under mild conditions, representing the forefront of synthetic chemistry for molecules like this compound.

Organocatalytic Approaches for Enantioselective Production

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a powerful alternative to traditional metal-based catalysts. researchgate.net These catalysts are often more stable, less toxic, and allow for reactions to be performed under milder, aerobic conditions. researchgate.net For the enantioselective synthesis of α-aryl aldehydes like this compound, organocatalytic methods often involve the formation of reactive enamine or iminium intermediates from aldehydes or ketones. researchgate.net

While specific literature detailing the organocatalytic α-alkylation of propanal with a naphthalene electrophile to directly yield this compound is not prevalent, the principles of asymmetric organocatalysis can be applied. A plausible strategy involves the reaction of propanal with a chiral secondary amine catalyst, such as a derivative of proline, to form a chiral enamine. This enamine could then react with a suitable 2-naphthyl electrophile.

Alternatively, cascade reactions catalyzed by chiral organocatalysts, such as diphenylprolinol TMS ether, have been shown to be highly effective in constructing complex molecules with high enantioselectivity. unl.ptorganic-chemistry.org These reactions can create multiple C-C bonds and stereocenters in a single operation. unl.ptorganic-chemistry.org Applying this logic, a cascade reaction could be designed to introduce the 2-naphthyl group and establish the chiral center at the α-position of the propanal skeleton.

Table 1: Illustrative Organocatalytic Approach for Chiral Aldehyde Synthesis This table is based on typical results for organocatalytic reactions on similar substrates, as direct data for this compound is not available.

| Catalyst | Reactant 1 | Reactant 2 | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

|---|

Transition Metal-Catalyzed Asymmetric Syntheses

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide range of transformations with high efficiency and selectivity. For the synthesis of chiral aldehydes, asymmetric hydroformylation is a particularly atom-economical and powerful method. nih.gov

Asymmetric hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond. researchgate.net When applied to vinyl arenes like 2-vinylnaphthalene, this reaction can produce the corresponding branched aldehyde, this compound, with the creation of a new stereocenter. The key challenge lies in controlling both the regioselectivity (branched vs. linear product) and the enantioselectivity. chemistryviews.org

Recent advancements have focused on developing sophisticated ligand systems for precious metals like rhodium, which have historically dominated the field. rsc.org However, there is a growing interest in more sustainable and cost-effective base metal catalysts. chemistryviews.org A notable development is the use of copper hydride (CuH) catalysis for the formal hydroformylation of vinyl arenes. nih.govchemistryviews.org This method uses a mild Lewis acid co-catalyst, such as zinc triflate, and a C1 source like diethoxymethyl acetate, avoiding the need for high-pressure carbon monoxide gas. nih.govchemistryviews.org This approach has demonstrated excellent regioselectivity, exclusively favoring the branched aldehyde product, and achieves high levels of enantioselectivity. nih.gov The resulting products are often α-aryl acetals, which are protected forms of the aldehyde that can be easily deprotected without racemization. chemistryviews.org

Table 2: Copper-Catalyzed Asymmetric Formal Hydroformylation of Vinyl Arenes Data adapted from studies on various vinyl arene substrates. nih.gov

| Substrate | Ligand | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| 4-Phenyl Styrene | (S)-DTBM-SEGPHOS | 97 | 98:2 |

Biocatalytic Pathways for Enantiopure this compound

Biocatalysis leverages the high selectivity and efficiency of natural catalysts, such as enzymes, to perform chemical transformations. rsc.org This approach offers significant advantages in terms of sustainability, as reactions are typically run in aqueous media under mild conditions.

A promising biocatalytic route to enantiopure this compound is through the selective reduction of the corresponding carboxylic acid. Carboxylate reductases (CARs) are a class of enzymes that catalyze the one-step reduction of carboxylic acids to aldehydes, using ATP and NADPH as cofactors. researchgate.net The substrate scope of CARs is broad and includes a variety of aromatic carboxylic acids. researchgate.net It is therefore highly probable that a suitable CAR could efficiently reduce 2-(naphthalen-2-yl)propanoic acid to the target aldehyde. This method is particularly valuable for producing aldehydes that can serve as key intermediates in multi-step enzymatic cascade reactions. researchgate.net

Another biocatalytic strategy involves the enzymatic reduction of naphthalene derivatives. For instance, 2-naphthoyl-coenzyme A reductases (NCR) are known to catalyze the enantioselective reduction of the naphthalene ring system. nih.gov While this specific enzyme acts on the ring, it highlights the potential of discovering or engineering enzymes that can act on side chains attached to naphthalene cores.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry in asymmetric synthesis. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary). The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a well-established method like the Evans asymmetric alkylation could be employed. This would involve first attaching propanoic acid to a chiral oxazolidinone auxiliary, such as those derived from amino acids. wikipedia.org The resulting imide can then be deprotonated to form a chiral enolate. This enolate's structure is conformationally rigid due to the influence of the auxiliary, exposing one face to electrophilic attack while shielding the other. Subsequent alkylation with a suitable electrophile, like 2-naphthylmethyl bromide, would proceed with high diastereoselectivity. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary Type | Typical Application | Example |

|---|---|---|

| Oxazolidinones | Asymmetric Alkylations, Aldol Reactions | Evans Auxiliaries |

| Camphorsultam | Asymmetric Diels-Alder, Alkylations | Oppolzer's Sultam |

| Pseudoephedrine | Asymmetric Alkylations | Myers' Auxiliary |

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrpr.com Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. tandfonline.com

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. ijrpr.com Solvent-free reactions, often facilitated by techniques such as grinding (mechanochemistry) or heating, can lead to significant rate accelerations due to high reactant concentrations. ijrpr.comtandfonline.com

For the synthesis of aromatic aldehydes, several solvent-free methods have been developed. These include condensation reactions, such as the Knoevenagel or aldol condensations, which can be performed under solvent-free conditions, sometimes with microwave irradiation to improve efficiency. dergipark.org.tr The Wittig reaction, which can convert a ketone or aldehyde to an alkene, has also been adapted to solvent-free conditions, often by simple heating of the reactants. tandfonline.com While not a direct synthesis of this compound, these methods demonstrate the feasibility of conducting key C-C bond-forming reactions without traditional solvents.

Furthermore, chemo-enzymatic cascades performed in water represent an excellent green approach. rsc.org For example, the synthesis of aromatic aldehydes from renewable phenylpropenes (found in essential oils) has been demonstrated in aqueous systems with minimal use of organic co-solvents. rsc.org Such a strategy could potentially be adapted, starting from a bio-derived naphthalene precursor, to create a sustainable pathway to the target compound.

Microwave-Assisted and Flow Chemistry Syntheses

Modern synthetic chemistry has increasingly adopted technologies like microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, reduce production times, and improve safety profiles. While specific literature detailing the synthesis of this compound using these methods is not extensively published, the principles can be applied based on their successful implementation for analogous aromatic aldehydes.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to heat reaction mixtures directly and efficiently. Unlike conventional heating, which relies on conduction and convection, dielectric heating can lead to rapid temperature increases and localized superheating of the solvent and reactants. This often results in dramatic reductions in reaction times, sometimes from hours to minutes, and can lead to higher product yields and purities. For the synthesis of aldehydes, microwave assistance can be applied to reactions such as the oxidation of primary alcohols or the formylation of aromatic rings, offering significant improvements in efficiency.

Flow Chemistry Synthesis: In flow chemistry, reactants are continuously pumped through a reactor where they mix and react. This approach offers precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for safer execution of highly exothermic or hazardous reactions. wikipedia.org Continuous flow systems are highly scalable and can be integrated with real-time analytics and automated optimization, streamlining the synthesis process from laboratory scale to industrial production. researchgate.net This methodology is particularly advantageous for multi-step syntheses, where sequential reactions can be performed without the need for intermediate purification steps. researchgate.net

| Technology | Key Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | - Drastically reduced reaction times- Improved reaction yields and purity- Enhanced reaction rates | Rapid oxidation of 2-(naphthalen-2-yl)propan-1-ol to the target aldehyde. |

| Flow Chemistry | - Precise control over reaction parameters- Enhanced safety for hazardous reactions- High scalability and automation potential- Superior heat and mass transfer | Controlled and scalable oxidation or formylation reactions, minimizing byproduct formation. |

Sustainable Catalysis in this compound Production

The production of fine chemicals like this compound is increasingly guided by the principles of green and sustainable chemistry. jocpr.com This involves the use of catalysts that are efficient, selective, recyclable, and environmentally benign. The goal is to minimize waste, reduce energy consumption, and replace hazardous reagents with safer alternatives. jocpr.comsciltp.com

Sustainable catalytic approaches applicable to the synthesis of this compound include:

Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity under mild aqueous conditions. For instance, an engineered alcohol dehydrogenase could be employed for the selective oxidation of 2-(naphthalen-2-yl)propan-1-ol. Biocatalysis reduces the need for harsh reagents and organic solvents, aligning with green chemistry principles. mt.com

Heterogeneous Catalysis: Solid-supported catalysts, such as metals on inorganic supports (e.g., γ-Al2O3), are advantageous due to their ease of separation from the reaction mixture and potential for recycling. chemistryviews.org For aldehyde synthesis, supported metal nanoparticles can effectively catalyze oxidation reactions, offering a sustainable alternative to stoichiometric inorganic oxidants.

Abundant Metal Catalysis: Shifting from precious metal catalysts (like palladium or rhodium) to those based on earth-abundant metals (such as iron, copper, or manganese) is a key goal in sustainable chemistry. researchgate.net These metals are less toxic and more cost-effective, and research is focused on developing ligand systems that can elicit high catalytic activity and selectivity. researchgate.net

Green Solvents: The replacement of traditional volatile organic compounds with greener solvents like water, supercritical CO2, ionic liquids, or bio-based solvents significantly reduces the environmental impact of chemical processes. jocpr.comorientjchem.org

Derivatization Strategies from this compound

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Modifications at the Aldehyde Moiety

The electrophilic nature of the carbonyl carbon makes it a primary target for nucleophilic attack, leading to a variety of addition and condensation products. wikipedia.org Furthermore, the aldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Nucleophilic addition is a fundamental reaction of aldehydes where a nucleophile attacks the partially positive carbonyl carbon. libretexts.orgmasterorganicchemistry.com This breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

Common nucleophilic addition and condensation reactions include:

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents, organolithiums) forms a new carbon-carbon bond and, after acidic workup, yields a secondary alcohol.

Cyanohydrin Formation: The addition of cyanide ion (from HCN or a salt like KCN) produces a cyanohydrin, which is a valuable synthetic intermediate.

Aldol Condensation: In the presence of an acid or base catalyst, this compound can react with an enolizable aldehyde or ketone to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. quora.com

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde group into an alkene, allowing for the formation of a C=C double bond with high stereochemical control.

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group/Product |

| Grignard Reaction | R-MgBr | Secondary Alcohol |

| Cyanohydrin Formation | KCN/H+ | Cyanohydrin |

| Aldol Condensation | Enolate | β-Hydroxy Aldehyde / α,β-Unsaturated Aldehyde |

| Wittig Reaction | Ph3P=CHR | Alkene |

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-(naphthalen-2-yl)propan-1-ol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

Metal Hydride Reagents: Sodium borohydride (NaBH4) is a mild and selective reagent commonly used for reducing aldehydes in the presence of less reactive functional groups like esters. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also effectively reduces aldehydes.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). It is a clean and efficient method for reduction.

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of H2 gas, which can be more convenient and safer for laboratory-scale reactions. organic-chemistry.org Catalysts for this process often include iridium or ruthenium complexes. organic-chemistry.org

The oxidation of the aldehyde group in this compound to a carboxylic acid is a particularly significant transformation, as it yields 2-(6-methoxy-2-naphthyl)propanoic acid, commonly known as Naproxen (B1676952), a widely used non-steroidal anti-inflammatory drug (NSAID). nih.gov

Several reagents can effect this oxidation:

Potassium Permanganate (KMnO4): A strong oxidizing agent that can convert aldehydes to carboxylic acids under basic or acidic conditions.

Chromium-Based Reagents: Jones reagent (CrO3 in aqueous acetone with sulfuric acid) is a classic and effective oxidant for this purpose.

Tollens' Reagent ([Ag(NH3)2]+): This is a mild oxidizing agent that selectively oxidizes aldehydes. Its use is often diagnostic for the presence of an aldehyde, as it produces a characteristic silver mirror.

Sodium Chlorite (NaClO2): Often used with a phosphate buffer and a chlorine scavenger like 2-methyl-2-butene, this method provides a mild and efficient way to oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups.

This oxidative step is crucial in the synthesis of Naproxen from its aldehyde precursor, highlighting the industrial relevance of controlling the chemistry of the aldehyde moiety. mdpi.comsemanticscholar.org

Functionalization of the Naphthalene Core

The derivatization of the aromatic naphthalene core of this compound is a key strategy for synthesizing a range of analogues. This can be achieved through classic electrophilic substitutions or modern cross-coupling techniques, each offering distinct advantages for creating molecular diversity.

Electrophilic Aromatic Substitutions

The naphthalene ring system is more reactive towards electrophiles than benzene. libretexts.orgwordpress.com In this compound, the propanal group is attached at the 2-position (or β-position). Electrophilic aromatic substitution (SEAr) on 2-substituted naphthalenes is a complex process, but substitution at the 1-position (α-position) is generally favored. libretexts.org This preference is due to the higher stability of the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during the reaction. libretexts.orgmasterorganicchemistry.com The intermediate for attack at the 1-position allows for resonance structures that maintain a complete aromatic benzene ring, which is energetically more favorable than the intermediates for attack at other positions. libretexts.orgwordpress.com

Common electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups onto the naphthalene core, with the primary product anticipated at the C1 position.

| Reaction Type | Reagents | Major Product Structure |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-(naphthalen-2-yl)propanal |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-(naphthalen-2-yl)propanal |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-Acetyl-2-(naphthalen-2-yl)propanal |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on 2-substituted naphthalenes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govacs.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a prominent example. libretexts.orglibretexts.org To utilize this methodology, the naphthalene core of this compound must first be functionalized with a suitable leaving group, typically a halide such as bromine or iodine.

This pre-functionalization is often achieved via electrophilic halogenation, which, as noted previously, would primarily yield 1-bromo-2-(naphthalen-2-yl)propanal. This aryl bromide can then serve as a substrate in a Suzuki-Miyaura reaction to couple with a variety of boronic acids. This strategy has been successfully employed on various bromo-naphthalene scaffolds to generate diverse chemical libraries. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Below are representative conditions for a Suzuki-Miyaura coupling reaction using a hypothetical 1-bromo-2-(naphthalen-2-yl)propanal substrate.

| Parameter | Example Condition | Purpose |

| Aryl Halide | 1-Bromo-2-(naphthalen-2-yl)propanal | Electrophilic coupling partner |

| Boronic Acid | Phenylboronic acid (C₆H₅B(OH)₂) | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | SPhos, XPhos (if using Pd(OAc)₂) | Stabilizes the palladium catalyst and promotes reactivity |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation researchgate.net |

| Solvent | Toluene/Water or Dioxane/Water | Solubilizes reactants and facilitates the reaction |

This table outlines typical conditions for Suzuki-Miyaura reactions on aryl bromides, based on established literature protocols for naphthalene derivatives. nih.govresearchgate.netnih.gov

Formation of Complex Scaffolds Utilizing this compound

The aldehyde functional group in this compound is a key site for chemical reactivity, allowing the molecule to serve as a versatile building block for more complex structures. The partially positive carbonyl carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com This reactivity enables the construction of larger scaffolds through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Several fundamental reactions of aldehydes can be applied to extend the molecular framework:

Wittig Reaction : This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). libretexts.org This method is highly reliable for installing a double bond with precise control over its location.

Reductive Amination : The aldehyde can react with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ (e.g., with NaBH₃CN or H₂/Pd) to yield a more complex amine. This is a powerful method for C-N bond formation. libretexts.org

Aldol and Knoevenagel Condensations : The aldehyde can react with enolates (from other aldehydes or ketones) in an aldol reaction or with active methylene compounds in a Knoevenagel condensation. These reactions create new C-C bonds and can introduce further functional complexity.

The following table details these synthetic transformations, showcasing the utility of this compound as a synthetic precursor.

| Reaction Name | Reagents | Resulting Scaffold | Key Transformation |

| Wittig Reaction | Triphenylphosphonium ylide (e.g., Ph₃P=CH₂) | Alkene | C=O bond is replaced by a C=C bond |

| Reductive Amination | Primary amine (R-NH₂), NaBH₃CN | Secondary amine | C=O bond is converted to a C-N single bond |

| Knoevenagel Condensation | Malononitrile (CH₂(CN)₂), piperidine | Dicyanoalkene | Condensation with an active methylene compound |

This table illustrates how the aldehyde group of this compound can be used to synthesize more complex molecules through well-established named reactions. libretexts.orgnih.gov

Elucidation of Reaction Mechanisms and Pathways Involving 2 Naphthalen 2 Yl Propanal

Fundamental Reactivity of the Alpha-Chiral Aldehyde Group

The core reactivity of 2-(naphthalen-2-yl)propanal stems from its aldehyde group positioned adjacent to a stereocenter, which is also a benzylic position. This arrangement confers several key reactive characteristics:

Electrophilicity of the Carbonyl Carbon: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, a fundamental reaction of aldehydes. The presence of the large naphthalene (B1677914) group can sterically hinder the approach of nucleophiles, influencing reaction rates and potentially inducing facial selectivity.

Acidity of the Alpha-Hydrogen: The hydrogen atom on the alpha-carbon (the stereocenter) is acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance-stabilizing effect of the naphthalene ring. This acidity allows for the formation of an enol or enolate intermediate under basic or acidic conditions. msu.edulibretexts.org

Racemization Potential: The formation of the planar enol or enolate intermediate destroys the stereochemistry at the alpha-carbon. msu.edulibretexts.org Consequently, any reaction proceeding through this intermediate without a chiral control element will lead to a racemic mixture of products. Kinetic studies on similar chiral aldehydes and ketones show that the rates of racemization, isotope exchange, and halogenation are often identical, pointing to the formation of a common enol(ate) intermediate as the rate-determining step. msu.edulibretexts.org

Enamine Formation: In the presence of primary or secondary amines, the aldehyde can reversibly form enamines. This reactivity is foundational for dynamic kinetic resolution processes, where the aldehyde substrate is racemized in situ by an amine catalyst, allowing a chiral catalyst to selectively convert one enantiomer in a stereoconvergent synthesis. nih.gov

The naphthalene moiety influences this fundamental reactivity through both steric and electronic effects. Its size can dictate the trajectory of incoming reagents, while its aromatic system can stabilize adjacent radicals, cations, or anions, thereby affecting the energetics of various reaction pathways.

Detailed Mechanistic Investigations of Key Transformations

The structural features of this compound open the door to several complex transformations, including stereocontrolled reactions, radical processes, and molecular rearrangements.

Maintaining or controlling the stereochemistry at the alpha-position is a central challenge and opportunity in the reactions of this compound. Several mechanistic strategies can be employed to achieve stereocontrol.

Dynamic Kinetic Resolution (DKR): This is a powerful strategy for converting a racemic starting material into a single enantiomer of the product in high yield. For an α-chiral aldehyde like this compound, a DKR process would involve two key catalysts working in concert:

An amine catalyst that facilitates rapid racemization of the aldehyde's stereocenter via enamine formation and hydrolysis. nih.gov

A chiral metal catalyst (e.g., Rhodium-based) that selectively catalyzes a reaction (such as hydroacylation) of one enantiomer faster than the other. nih.govacs.org

Asymmetric Catalysis: In reactions where the aldehyde's stereocenter is not racemized, a chiral catalyst can still control the outcome by creating a chiral environment. For example, in additions to the carbonyl group, a chiral ligand on a metal catalyst can block one face of the aldehyde, forcing a nucleophile to attack from the less hindered side. wikipedia.org This is crucial in reactions like asymmetric additions of alkenylmetals to aldehydes, where the ligand-metal complex forms a chiral pocket around the substrate. wikipedia.org

A plausible mechanism for an organocatalytic asymmetric reaction, such as a Friedel-Crafts alkylation involving an α,β-unsaturated aldehyde and a naphthol, involves the formation of a chiral iminium ion intermediate from the aldehyde and a secondary amine catalyst (e.g., a diarylprolinol silyl ether). nih.govmdpi.com This iminium ion activates the aldehyde towards nucleophilic attack, and the bulky groups on the catalyst direct the incoming nucleophile to a specific face, thereby controlling the stereochemistry of the newly formed bond.

The naphthalene ring system and the aldehyde group make this compound a candidate for reactions involving radical intermediates or electron transfer steps.

Acyl Radical Formation: Like other aldehydes, this compound can form an acyl radical by abstraction of the aldehydic hydrogen atom. This process can be initiated by photocatalysts or radical initiators. researchgate.netrsc.org The resulting acyl radical is a versatile intermediate that can participate in additions to alkenes and other radical-mediated C-C bond-forming reactions.

Alpha-Carbon Radical Formation: Abstraction of the acidic alpha-hydrogen can also lead to a radical species. This radical would be stabilized by both the adjacent carbonyl group and resonance delocalization into the naphthalene ring system, making its formation plausible. Such intermediates can be involved in α-alkylation reactions, where an enamine derived from the aldehyde forms an electron donor-acceptor (EDA) complex with an alkylating agent, which upon photoexcitation, generates the radical via single-electron transfer (SET). acs.org

Electron Transfer Involving the Naphthalene Ring: The naphthalene moiety is known to accept an electron to form a naphthalene radical anion. acs.org This process is central to electron transfer (ET) chemistry. tandfonline.com In the context of this compound, an electron transfer from a reductant to the naphthalene ring could initiate a reaction cascade. The electron-deficient character of naphthalene diimide derivatives, for example, allows them to exhibit stable electron transport properties. nih.govrsc.org While the propanal side chain modifies the electronic properties, the core naphthalene system remains susceptible to single-electron reduction, which could trigger subsequent bond-breaking or bond-forming events.

A proposed general mechanism for an electron transfer-initiated reaction is shown below:

Initiation: Single-electron transfer from a donor (e.g., a photoexcited catalyst or a metal) to the naphthalene ring forms a radical anion.

Propagation/Transformation: The radical anion undergoes fragmentation, rearrangement, or reaction with another species.

Termination: The radical is quenched to form the final product.

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. accessscience.comwikipedia.org this compound and its derivatives can potentially undergo several types of rearrangements.

1,2-Aryl Shift: If a reaction generates a carbocation or other electron-deficient center adjacent to the alpha-carbon, the naphthalene group could migrate to that center. This type of 1,2-rearrangement is common in organic chemistry, such as in the Wagner-Meerwein rearrangement. bdu.ac.inwiley-vch.de The driving force is the formation of a more stable intermediate.

Rearrangement of Naphthol Derivatives: A relevant example is the sodium hydroxide-induced rearrangement of l-methyl-2-bromo-3H-naphtho(2,1-b)pyran-3-one, which was reported to yield 2-(2-hydroxynaphth-l-yl)propanal. gla.ac.uk This transformation involves a skeletal rearrangement where the aryl group effectively shifts its position relative to the propanal side chain, likely proceeding through a series of steps involving ring-opening and intramolecular bond formation. gla.ac.uk While this is a reaction of a precursor, it highlights the potential for the naphthylpropanal skeleton to be formed via rearrangement pathways.

Kinetic and Thermodynamic Aspects of this compound Reactions

The outcome of reactions involving this compound is governed by the principles of kinetic and thermodynamic control.

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product will be the one that is formed fastest. This product arises from the reaction pathway with the lowest activation energy (ΔG‡).

Thermodynamic Control: At higher temperatures or under equilibrating conditions, the major product will be the most stable one, corresponding to the lowest Gibbs free energy (G).

A classic example of this principle in naphthalene chemistry is electrophilic sulfonation. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is formed faster due to a more stable carbocation intermediate. stackexchange.com However, at higher temperatures, the reaction becomes reversible, and the more sterically stable, thermodynamically favored product, naphthalene-2-sulfonic acid, predominates. stackexchange.com

For this compound, a similar dichotomy could be observed in reactions involving the naphthalene ring or sterically congested intermediates. For instance, in an electrophilic aromatic substitution on the naphthalene ring, different positions might be favored under kinetic versus thermodynamic conditions.

Table 1: Selected Thermodynamic Data for Naphthalene

| Property | Value | Reference |

|---|---|---|

| Standard Molar Enthalpy of Formation (gas) | 150.5 ± 1.1 kJ/mol | nist.gov |

| Standard Molar Enthalpy of Sublimation | 72.9 ± 0.2 kJ/mol | nist.gov |

Data pertains to T = 298.15 K.

Kinetic studies would be essential to elucidate the reaction mechanisms. By measuring reaction rates as a function of reactant concentrations, one could determine the rate law and infer the composition of the transition state. For example, kinetic analysis of α-substitution reactions in aldehydes often shows a rate that is first-order in the aldehyde but zero-order in the halogen, indicating that the rate-determining step is the formation of the enol intermediate. msu.edulibretexts.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. rsc.orgescholarship.org For this compound, these methods can provide deep insights that are difficult to obtain experimentally.

Modeling Reaction Mechanisms: DFT calculations can be used to map the entire potential energy surface of a reaction. This involves locating the structures and energies of reactants, intermediates, transition states, and products. By comparing the activation energies (energy barriers) of competing pathways, researchers can predict which reaction is more likely to occur. escholarship.orgnih.gov For instance, computational studies have been used to explore the Diels-Alder reactions of naphthalene, calculating activation energies and reaction energies to understand its reactivity. chemrevlett.com

Understanding Stereoselectivity: In asymmetric reactions, computational modeling can explain the origin of stereocontrol. By calculating the energies of the diastereomeric transition states that lead to different stereoisomers, one can predict the enantiomeric excess of a reaction. acs.org This analysis often reveals that subtle non-covalent interactions (e.g., steric repulsion, hydrogen bonding, or π-stacking) between the substrate and a chiral catalyst are responsible for stabilizing one transition state over the other. rsc.org

Investigating Transition States: The geometry of a transition state provides a snapshot of the bond-forming and bond-breaking processes. Computational methods can precisely determine these structures. Frequency calculations can confirm a structure as a true transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. chemrevlett.com

Table 2: Application of Computational Modeling to Related Systems

| System/Reaction | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Diels-Alder of Naphthalene + C₂H₂ | M06-2X/6–311G(d,p) | Calculation of activation energies (ΔE‡) and reaction energies (ΔEr) for cycloaddition. | chemrevlett.com |

| Ru(II)-catalyzed Cyclopropanation | DFT | Determined that the reaction proceeds via an outer-sphere mechanism and evaluated the influence of substituents. | researchgate.net |

Applying these computational techniques to this compound could, for example, model the transition states for nucleophilic addition to the two faces of the carbonyl group in the presence of a chiral ligand, or map the energy profile of a potential rearrangement reaction, thereby providing a theoretical foundation for experimental observations.

Advanced Spectroscopic and Analytical Characterization of 2 Naphthalen 2 Yl Propanal and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Naphthalen-2-yl)propanal, ¹H and ¹³C NMR spectra confirm the molecular skeleton by identifying the distinct chemical environments of each proton and carbon atom. The aromatic protons of the naphthalene (B1677914) ring typically appear in the δ 7.0-8.0 ppm range in the ¹H NMR spectrum, while the aldehydic proton resonates at a characteristically downfield position (δ 9.5-10.0 ppm). The aliphatic protons of the propanal moiety exhibit signals at higher field strengths.

However, standard NMR techniques cannot differentiate between enantiomers. To assign the absolute stereochemistry of a chiral center, derivatization with a chiral agent is often employed. nih.govwikipedia.org Chiral derivatizing agents (CDAs), such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), react with the analyte to form a mixture of diastereomers. wikipedia.org These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. nih.gov For an aldehyde like this compound, a prerequisite step would be its reduction to the corresponding alcohol, 2-(naphthalen-2-yl)propan-1-ol, which can then be esterified with Mosher's acid chloride. Analysis of the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters allows for the assignment of the absolute configuration based on established empirical models. tcichemicals.com

| ¹H NMR Data (in CDCl₃) | ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| CHO | 9.75 (d) | CHO | 201.5 |

| CH (α-carbon) | 3.80 (q) | C (ipso, C2) | 136.0 |

| CH₃ | 1.55 (d) | C (ipso, C4a) | 133.5 |

| Naphthyl-H | 7.80-7.90 (m) | C (ipso, C8a) | 132.8 |

| Naphthyl-H | 7.45-7.55 (m) | Naphthyl-CH | 129.0 - 125.0 |

| Naphthyl-H | 7.30 (dd) | CH (α-carbon) | 52.0 |

| CH₃ | 15.0 |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Chiral Recognition

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are crucial for determining enantiomeric purity and absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, arising from electronic transitions. units.it For molecules containing chromophores like the naphthalene ring system in this compound, ECD provides a distinctive spectral fingerprint. The π–π* transitions of the aromatic naphthalene moiety give rise to characteristic Cotton effects (positive or negative bands) in the ECD spectrum. nih.gov

The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), the absolute configuration of the molecule can be reliably assigned. nih.govnih.gov The naphthalene chromophore's electronic transitions are well-studied, making the interpretation of the ECD spectrum of this compound relatively straightforward. The spectrum is expected to be dominated by bands corresponding to the ¹Lₐ and ¹Lₑ transitions of the naphthalene ring, which are perturbed by the chiral center. dtu.dk

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational transition region. bruker.comwikipedia.org VCD spectroscopy offers a powerful method for determining the absolute configuration of chiral molecules, even for those lacking a strong UV-Vis chromophore. nih.govrsc.org Every vibrational mode in a chiral molecule can potentially be VCD active, providing a rich source of stereochemical information. bruker.comwikipedia.org

For this compound, key vibrational modes for VCD analysis would include the carbonyl (C=O) stretch of the aldehyde group (typically around 1730 cm⁻¹) and the C-H stretching and bending modes of the chiral center and the methyl group. The VCD spectrum provides a unique signature for each enantiomer. As with ECD, the comparison of the experimental VCD spectrum with that predicted by ab initio or DFT calculations allows for the unambiguous assignment of the absolute configuration. wikipedia.orgrsc.org This technique is particularly valuable as it provides information complementary to ECD. nih.gov

Mass Spectrometry Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For aromatic aldehydes like this compound, electron ionization (EI) mass spectrometry typically reveals a distinct molecular ion peak and a series of characteristic fragment ions. nptel.ac.inslideshare.net

The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of aromatic aldehydes and benzylic systems. miamioh.eduwhitman.edu The primary and most significant fragmentation is the α-cleavage, involving the loss of the formyl radical (•CHO, 29 Da). slideshare.netjove.com This cleavage results in the formation of a highly stable secondary benzylic-type carbocation, 1-(naphthalen-2-yl)ethyl cation, which would likely be the base peak in the spectrum.

Another important fragmentation pathway involves the cleavage of the C-C bond between the naphthalene ring and the propanal side chain, leading to the formation of a naphthylmethyl-type ion or a tropylium-like ion (m/z 141) after rearrangement, and the loss of a C₂H₄O neutral fragment. The naphthalene moiety itself can produce characteristic ions, such as the naphthalene radical cation at m/z 128. nist.gov

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₃H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 155 | [C₁₂H₁₁]⁺ | α-cleavage: [M - CHO]⁺ |

| 141 | [C₁₁H₉]⁺ | Benzylic cleavage: [M - C₂H₃O]⁺ |

| 128 | [C₁₀H₈]⁺• | Naphthalene radical cation |

| 77 | [C₆H₅]⁺ | Fragmentation of aromatic ring |

Tandem Mass Spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the isolation and subsequent fragmentation of specific ions from the initial mass spectrum. nih.gov For example, the molecular ion of this compound (m/z 184) can be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in a second mass analyzer.

This technique is particularly useful for confirming fragmentation pathways and for distinguishing between isomers, which might produce similar initial mass spectra but different MS/MS spectra. rsc.org For instance, the MS/MS spectrum of the [M - CHO]⁺ ion (m/z 155) would show further fragmentation of the 1-(naphthalen-2-yl)ethyl cation, such as the loss of acetylene (B1199291) (C₂H₂) to yield an ion at m/z 129, providing definitive structural confirmation. This level of detail is critical for the unambiguous identification of the compound in complex mixtures. researchgate.net

Advanced Chromatographic and Separation Techniques

The analytical characterization of this compound, particularly the assessment of its enantiomeric composition, relies on sophisticated chromatographic methods. Due to the presence of a chiral center at the α-carbon relative to the aldehyde group, the compound exists as a pair of enantiomers. Distinguishing and quantifying these mirror-image isomers is critical for understanding its stereospecific properties and for quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC), utilizing chiral stationary phases (CSPs), are the principal techniques employed for this purpose. csfarmacie.czresearchgate.net

Chiral HPLC and GC for Enantiomer Separation and Purity Assessment

The separation of enantiomers, which have identical physical properties in an achiral environment, requires the creation of a chiral environment within the chromatographic system. csfarmacie.cz This is typically achieved by using a chiral stationary phase that interacts diastereomerically with the two enantiomers, leading to different retention times and, thus, separation. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for the enantioseparation of chiral compounds, including those structurally related to this compound, such as the profen class of drugs (e.g., ibuprofen, naproxen (B1676952), ketoprofen). nih.govnih.gov The enantiorecognition mechanism depends on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective separation, a minimum of three simultaneous intermolecular interactions are required, with at least one being stereochemically dependent. csfarmacie.czceon.rs

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) coated or immobilized on a silica (B1680970) support, are highly effective for resolving profen-type molecules. nih.govnih.gov The chiral selectors, often carbamate (B1207046) derivatives like 3,5-dimethylphenylcarbamate or 3-chlorophenylcarbamate, provide a combination of interaction sites, including polar groups for hydrogen bonding, aromatic rings for π-π stacking, and chiral cavities that induce steric hindrance. nih.govnih.gov

The choice of mobile phase is crucial and dictates the chromatographic mode—normal phase, reversed-phase, or polar organic mode. nih.gov

Normal Phase: Typically employs mixtures of a non-polar solvent like n-hexane with a polar modifier, such as an alcohol (e.g., ethanol, 2-propanol). csfarmacie.cz This mode is effective for hydrophobic compounds.

Reversed-Phase: Uses aqueous-organic mobile phases, such as acetonitrile (B52724) and water, often with acidic or basic additives to control the ionization state of the analyte and improve peak shape. nih.gov

Polar Organic Mode: Utilizes polar organic solvents like acetonitrile or methanol, sometimes with additives.

Temperature is another critical parameter, as changes can affect the thermodynamics of the analyte-CSP interaction, sometimes even leading to a reversal of the enantiomer elution order. nih.gov

| Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Lux Amylose-2 [amylose tris(5-chloro-2-methylphenylcarbamate)] | Reversed-Phase | Water/Acetonitrile/Acetic Acid (50/50/0.1) | 1.0 | 20 | nih.gov |

| Chiralpak® ID-U [amylose tris(3-chlorophenylcarbamate)] | Normal Phase | n-Hexane/Ethanol (90/10) | 0.5 | 25 | nih.gov |

| Chiralcel® OD-H | Normal Phase | n-Heptane/Ethanol/Diethylamine (80/20/0.1) | 1.0 | Ambient | ceon.rs |

| Lux i-Cellulose-5 | Reversed-Phase | Acetonitrile/Water | Not Specified | Not Specified | nih.gov |

Chiral Gas Chromatography (GC)

Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. researchgate.net While direct analysis of this compound is feasible, achiral derivatization of the aldehyde group can sometimes be employed to enhance volatility and improve peak shape. sigmaaldrich.com However, the primary challenge remains the enantiomeric separation.

The most widely used and commercially available CSPs for chiral GC are based on derivatized cyclodextrins. researchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form a cone-shaped chiral cavity. The interior of this cavity is relatively nonpolar, while the hydroxyl groups at the rim provide sites for interaction and can be derivatized to modify selectivity. researchgate.net Enantioseparation occurs through inclusion complexation, where one enantiomer fits more favorably into the chiral cavity than the other, leading to differences in retention. researchgate.net

The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, trifluoroacetylated) and the polarity of the polysiloxane liquid phase in which it is dissolved are key to achieving separation for a given analyte. sigmaaldrich.comgcms.cz Method development in chiral GC often involves optimizing the temperature program, as selectivity is highly dependent on temperature. sigmaaldrich.com

| Parameter | Description | Typical Application | Reference |

|---|---|---|---|

| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., β- or γ-cyclodextrin) dissolved in a polysiloxane phase. | Separation of a wide range of chiral molecules, including amino acids, alcohols, and hydrocarbons. | researchgate.netgcms.cz |

| Derivatization | Optional conversion of functional groups (e.g., amine, carboxyl) to more volatile esters or amides. | Improves volatility and chromatographic peak shape for polar analytes. | sigmaaldrich.com |

| Carrier Gas | Inert gases like Helium or Hydrogen. | Standard for capillary GC. | researchgate.net |

| Temperature Program | Controlled heating ramp from a low initial temperature to a final temperature. | Optimized to maximize resolution (Rs); lower temperatures often increase selectivity. | sigmaaldrich.com |

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid, crystalline state. This technique provides unambiguous information on bond lengths, bond angles, conformational details, and, crucially for chiral molecules, the absolute configuration of stereocenters.

For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, structural analysis is typically performed on stable, highly crystalline derivatives. researchgate.net The aldehyde functional group serves as a convenient handle for synthesizing such derivatives through reactions like condensation with amines or hydrazines to form Schiff bases or hydrazones, or oxidation to the corresponding carboxylic acid (2-(naphthalen-2-yl)propanoic acid), which can then be converted to amides or esters. researchgate.netnih.gov

The structural analysis of derivatives of the closely related compound naproxen provides significant insight into what can be expected for this compound. nih.govdovepress.com Crystallographic studies of these derivatives reveal detailed information about the molecular geometry. For instance, the naphthalene ring system is typically found to be nearly planar. mdpi.com The analysis also elucidates the spatial arrangement of substituents around the chiral center and the dihedral angles between the planar naphthalene ring and other parts of the molecule. mdpi.com

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds (e.g., N-H···O or O-H···O) and C-H···π interactions. mdpi.com These interactions are fundamental to the formation of a stable crystal structure. In some cases, polymorphism—the ability of a compound to crystallize in multiple different forms—can be observed, with each polymorph exhibiting distinct physical properties. bjpharm.org.uk

| Parameter | Value | Information Provided | Reference |

|---|---|---|---|

| Compound | Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate | A stable, crystalline derivative containing the naphthalen-2-yl moiety. | mdpi.com |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. | mdpi.com |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. | mdpi.com |

| Dihedral Angle | Naphthalene system to triazole ring: 67.1(2)° | Quantifies the relative orientation of planar groups within the molecule. | mdpi.com |

| Dihedral Angle | Naphthalene system to phenyl cycle: 63.9(2)° | Quantifies the relative orientation of planar groups within the molecule. | mdpi.com |

| Key Interactions | C-H···O and N-H···O hydrogen bonds; C-H···π interactions | Identifies the intermolecular forces responsible for crystal packing. | mdpi.com |

Theoretical and Computational Studies of 2 Naphthalen 2 Yl Propanal

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic structure and bonding of 2-(naphthalen-2-yl)propanal. These calculations provide insights into the distribution of electrons within the molecule, which dictates its reactivity and physical properties.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicative of the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, indicative of the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A measure of the molecule's excitability and chemical stability. |

Note: The values in this table are hypothetical and represent typical results obtained from DFT calculations for similar aromatic aldehydes.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface, or energy landscape, that governs their interconversion.

The key rotational degree of freedom in this compound is the torsion angle between the naphthalene (B1677914) ring and the propanal side chain. Computational methods can systematically rotate this bond and calculate the corresponding energy, resulting in a potential energy scan. This scan reveals the energy minima, which correspond to stable conformers, and the energy barriers that separate them.

For aldehydes attached to aromatic rings, two primary planar conformations are often considered: the syn and anti conformers, where the carbonyl group is oriented towards or away from the aromatic ring, respectively. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions. In the case of this compound, the steric bulk of the naphthalene ring would play a significant role in determining the preferred conformation. The energy landscape, therefore, would likely show distinct valleys corresponding to these stable conformers and hills representing the transition states between them.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 75 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences between conformers in similar molecules.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis, Chiroptical)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and chiroptical spectra can aid in its identification and characterization.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts of both ¹H and ¹³C nuclei. nih.gov These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the frequencies of these modes can be predicted using DFT calculations. The calculated IR spectrum, with its characteristic peaks for the carbonyl stretch and aromatic C-H bends, can be a powerful tool for identifying functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to UV-Vis absorption spectra. scielo.org.za For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π-π* transitions within the naphthalene ring and n-π* transitions associated with the carbonyl group.

Chiroptical Spectroscopy: For chiral molecules, computational methods can predict chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). If this compound is in a chiral environment or if a chiral center is introduced, these techniques could be used to determine its absolute configuration.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~195 ppm |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.8 ppm |

| IR | Carbonyl Stretch (ν(C=O)) | ~1710 cm⁻¹ |

Note: These are estimated values based on calculations for analogous compounds and serve as a guide for experimental characterization.

Computational Modeling of Chiral Recognition and Catalyst-Substrate Interactions

Since this compound is a chiral molecule, understanding how it interacts with other chiral molecules, such as catalysts or biological receptors, is of great interest. Computational modeling can provide detailed insights into the nature of these interactions, which are crucial for designing enantioselective syntheses and understanding biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to model the interaction of this compound with the active site of an enzyme or a chiral catalyst. The calculations can identify the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, that are responsible for chiral recognition.

By calculating the binding energies of the different enantiomers of this compound with a chiral selector, it is possible to predict which enantiomer will bind more strongly. This information is invaluable for the development of chiral separation methods and for understanding the stereoselectivity of chemical reactions.

Table 4: Key Intermolecular Interactions in Chiral Recognition of this compound

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Interaction between the carbonyl oxygen and a hydrogen bond donor on the catalyst/receptor. |

| π-π Stacking | Interaction between the naphthalene ring and an aromatic moiety on the catalyst/receptor. |

| Steric Repulsion | Repulsive forces between bulky groups that disfavor certain binding orientations. |

Note: This table outlines the types of interactions that would be investigated in a computational study of chiral recognition.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), it is possible to observe how the solvent influences its preferred conformation and the rates of interconversion between different conformers.